molecular formula C18H15FN2O3 B5709018 3-fluoro-N-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}benzamide

3-fluoro-N-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}benzamide

Cat. No.: B5709018
M. Wt: 326.3 g/mol
InChI Key: QHDIMISJHKMQOR-UHFFFAOYSA-N
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Description

3-fluoro-N-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}benzamide is a synthetic organic compound with the molecular formula C15H14FNO2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}benzamide typically involves multiple steps, including the formation of the oxazole ring and the introduction of the fluorine atom. One common synthetic route involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced through nucleophilic substitution reactions using fluorinating agents such as potassium fluoride (KF) or cesium fluoride (CsF).

    Coupling Reactions: The final step involves coupling the oxazole ring with the methoxyphenyl group and the benzamide moiety using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Potassium fluoride (KF), cesium fluoride (CsF)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-fluoro-N-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-fluoro-N-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The fluorine atom and oxazole ring contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-N-(3-methoxyphenyl)benzamide
  • 3-fluoro-N-(4-methylphenyl)benzamide
  • 2-fluoro-N-(4-methoxyphenyl)benzamide

Uniqueness

Compared to similar compounds, 3-fluoro-N-{[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}benzamide is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties. This structural feature may enhance its stability, binding affinity, and specificity towards certain targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-fluoro-N-[[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3/c1-23-15-7-5-12(6-8-15)17-10-16(24-21-17)11-20-18(22)13-3-2-4-14(19)9-13/h2-10H,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDIMISJHKMQOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=C2)CNC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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